Product packaging for Methyl 3,4,5-triethoxy-2-nitrobenzoate(Cat. No.:CAS No. 1142198-09-1)

Methyl 3,4,5-triethoxy-2-nitrobenzoate

Cat. No.: B3022231
CAS No.: 1142198-09-1
M. Wt: 313.3 g/mol
InChI Key: JTOUBRGMBGEYAA-UHFFFAOYSA-N
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Description

Methyl 3,4,5-triethoxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C14H19NO7 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO7 B3022231 Methyl 3,4,5-triethoxy-2-nitrobenzoate CAS No. 1142198-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,4,5-triethoxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO7/c1-5-20-10-8-9(14(16)19-4)11(15(17)18)13(22-7-3)12(10)21-6-2/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOUBRGMBGEYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220174
Record name Benzoic acid, 3,4,5-triethoxy-2-nitro-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142198-09-1
Record name Benzoic acid, 3,4,5-triethoxy-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142198-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4,5-triethoxy-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3,4,5 Triethoxy 2 Nitrobenzoate

Strategic Synthesis of Ethoxylated Benzoate (B1203000) Precursors

The initial phase of the synthesis is dedicated to building the methyl 3,4,5-triethoxybenzoate backbone. This typically begins with a readily available starting material, which is then functionalized to introduce the three ethoxy groups and the methyl ester.

Formation of the Ethoxy-Substituted Aromatic Core

The common starting point for the synthesis of the 3,4,5-triethoxylated aromatic core is gallic acid (3,4,5-trihydroxybenzoic acid). The phenolic hydroxyl groups of gallic acid are converted to ethoxy groups through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the deprotonation of the hydroxyl groups with a suitable base to form the corresponding phenoxide ions, which then act as nucleophiles in a reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate.

The choice of base and solvent is crucial for the efficiency of this etherification. Strong bases like sodium hydroxide (B78521) or potassium carbonate are often employed to ensure complete deprotonation of the phenolic hydroxyls. ekb.eg The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which facilitates the SN2 reaction between the phenoxide and the ethylating agent. google.com

An alternative approach involves the initial esterification of gallic acid to methyl gallate, followed by etherification. This sequence can sometimes offer advantages in terms of solubility and reactivity. google.com

Table 1: Comparison of Ethylation Methods for Gallic Acid Derivatives

Ethylation MethodEthylating AgentBaseSolventTypical YieldReference
Williamson Ether SynthesisDiethyl sulfateSodium hydroxideWater/Ethanol (B145695)Good chemicalbook.com
Williamson Ether SynthesisEthyl iodidePotassium carbonateDMFHigh google.com

Esterification of 3,4,5-Triethoxybenzoic Acid Precursors

Once 3,4,5-triethoxybenzoic acid is obtained, the next step is the esterification of the carboxylic acid group to form the methyl ester. The most common method for this transformation is the Fischer-Speier esterification. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727), which serves as both the reactant and the solvent.

A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. tcu.eduoperachem.com The reaction is an equilibrium process, and to drive it towards the product side, it is common to use a large excess of methanol or to remove the water formed during the reaction. organic-chemistry.org

Table 2: Conditions for Fischer-Speier Esterification of Substituted Benzoic Acids

Carboxylic AcidAlcoholCatalystReaction ConditionReference
3,4,5-Trimethoxybenzoic AcidMethanolSulfuric AcidReflux ekb.eg
Benzoic AcidMethanolSulfuric AcidReflux for 45 min tcu.edu

Regioselective Nitration Protocols for the Benzoate System

The introduction of a nitro group at a specific position on the highly substituted benzene (B151609) ring is a critical and challenging step. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: Mechanistic Investigations and Directing Effects

The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution mechanism. In this reaction, the nitronium ion (NO₂⁺) acts as the electrophile. The nitronium ion is typically generated in situ from the reaction of concentrated nitric acid with a strong dehydrating acid, most commonly concentrated sulfuric acid. ma.eduaiinmr.commasterorganicchemistry.com

The regiochemical outcome of the nitration of methyl 3,4,5-triethoxybenzoate is determined by the interplay of the electronic effects of the four substituents on the aromatic ring.

Ethoxy Groups (-OEt): The three ethoxy groups are strong activating groups and are ortho, para-directors. They donate electron density to the benzene ring through resonance, increasing the nucleophilicity of the ring, particularly at the positions ortho and para to them.

Methyl Ester Group (-COOCH₃): The methyl ester group is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive towards electrophilic attack.

Considering the positions on the methyl 3,4,5-triethoxybenzoate ring, the C2 and C6 positions are ortho to two ethoxy groups and meta to the methyl ester group. The combined activating effect of the three ethoxy groups strongly directs the incoming electrophile to these positions. The deactivating effect of the ester group at the meta position is less influential than the powerful activating and directing effects of the multiple alkoxy groups. Therefore, nitration is strongly favored at the C2 (and C6) position.

Optimization of Reaction Parameters for Ortho-Nitration Selectivity

Achieving high selectivity for the desired 2-nitro isomer requires careful control of the reaction conditions. Factors such as temperature, reaction time, and the ratio of reactants are critical.

Nitration reactions are typically exothermic, and maintaining a low temperature is often crucial to prevent over-nitration and the formation of undesired byproducts. webassign.netrsc.org The reaction is often carried out in an ice bath to maintain a temperature range of 0-10 °C. mnstate.edu

The rate of addition of the nitrating agent to the solution of the aromatic substrate is also important. A slow, dropwise addition allows for better temperature control and can improve the selectivity of the reaction. webassign.netrsc.org

Exploration of Nitrating Reagents and Reaction Conditions

The classic nitrating mixture of concentrated nitric acid and sulfuric acid is widely used for the nitration of aromatic esters. ma.eduwebassign.netrsc.orgmnstate.edu The ratio of nitric acid to sulfuric acid can be adjusted to control the concentration of the nitronium ion and, consequently, the reaction rate.

For highly activated aromatic compounds, such as those with multiple alkoxy substituents, milder nitrating agents can be employed to avoid oxidation and other side reactions. nih.gov These can include reagents like bismuth subnitrate in the presence of thionyl chloride or N-nitropyrazole derivatives. nih.govacs.org

The choice of solvent can also influence the regioselectivity of the nitration. While the mixed acid itself often serves as the solvent, in some cases, co-solvents can be used to improve solubility and control the reaction profile.

Table 3: Common Nitrating Agents and Conditions

Nitrating AgentConditionsSubstrate TypeReference
Conc. HNO₃ / Conc. H₂SO₄0-15 °CDeactivated and moderately activated aromatics rsc.orgmnstate.edu
Bismuth Subnitrate / Thionyl ChlorideDichloromethaneActivated aromatics nih.gov
N-NitropyrazoleOrganic solventWide range of arenes acs.org

Advanced Purification and Isolation Techniques in Synthetic Pathways

The successful synthesis of any chemical compound is critically dependent on effective purification and isolation techniques to ensure the final product meets the required purity standards. However, for Methyl 3,4,5-triethoxy-2-nitrobenzoate, specific methods for its purification are not detailed in existing literature. The following sections discuss standard techniques that would hypothetically be applied, while noting the lack of specific experimental data for this compound.

Chromatographic Resolution and Purification (e.g., Silica Gel Chromatography)

Silica gel chromatography is a fundamental technique for the purification of organic compounds. It separates components of a mixture based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

For a compound like this compound, one would anticipate the use of a non-polar or moderately polar solvent system as the eluent. The polarity would be optimized to achieve a good separation factor (R_f value) between the desired product and any impurities, such as starting materials or side-products from the nitration and esterification steps.

Hypothetical Chromatographic Parameters:

Parameter Hypothetical Value/System Rationale
Stationary Phase Silica Gel (60-120 mesh) Standard adsorbent for medium pressure liquid chromatography.
Mobile Phase Hexane/Ethyl Acetate Gradient A common solvent system that allows for the elution of a wide range of compounds by varying the polarity.

| Detection | UV-Vis Spectroscopy (at 254 nm) | The aromatic and nitro functionalities would allow for visualization under UV light. |

It is crucial to reiterate that no published studies provide specific solvent systems, loading capacities, or resulting purity levels for the chromatographic purification of this compound.

Crystallization Methods for High Purity Product Isolation

Crystallization is a powerful technique for obtaining highly pure solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which leads to the formation of crystals of the pure compound, leaving impurities in the mother liquor.

The choice of solvent is paramount for successful crystallization. An ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures. For a molecule with the expected polarity of this compound, a range of organic solvents could be screened.

Potential Crystallization Solvents:

Solvent Expected Solubility Profile
Ethanol/Water The compound might be soluble in hot ethanol and crystallization could be induced by the addition of water.
Isopropanol A common solvent for the crystallization of moderately polar organic compounds.

| Toluene | A less polar option that could be effective depending on the impurity profile. |

Without experimental data, the optimal solvent, temperature profile, and yield for the crystallization of this compound remain undetermined.

Alternative Synthetic Routes and Convergent Approaches

The exploration of alternative synthetic routes is a key aspect of process chemistry, often aimed at improving yield, reducing costs, or avoiding hazardous reagents. A plausible synthetic pathway to this compound would likely start from 3,4,5-triethoxybenzoic acid. This precursor would first be esterified to methyl 3,4,5-triethoxybenzoate, followed by a regioselective nitration at the 2-position.

A convergent synthesis, in contrast, would involve preparing substituted fragments of the molecule separately and then combining them in the later stages of the synthesis. For this particular compound, a convergent approach is less apparent given its relatively simple structure.

However, a thorough search of the chemical literature does not yield any specific examples of alternative or convergent synthetic strategies that have been successfully applied to the synthesis of this compound. The primary challenge would likely be controlling the regioselectivity of the nitration step on the electron-rich aromatic ring.

Spectroscopic and Structural Elucidation of Methyl 3,4,5 Triethoxy 2 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy is a cornerstone in the determination of molecular structure, offering precise information about the chemical environment of individual atoms. For Methyl 3,4,5-triethoxy-2-nitrobenzoate, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, are instrumental. While specific experimental data for the triethoxy compound is not widely available, analysis of its close structural analog, Methyl 3,4,5-trimethoxy-2-nitrobenzoate, provides a strong predictive framework for its spectral characteristics.

Proton NMR (¹H NMR) Chemical Shift Analysis and Signal Integration

In the ¹H NMR spectrum of this compound, the signals from the protons are expected to appear in distinct regions, reflecting their unique electronic environments. The aromatic region would feature a single singlet, a result of the lone proton on the benzene (B151609) ring. The ethoxy groups would give rise to a quartet and a triplet, characteristic of the ethyl moiety, while the methyl ester group would present as a singlet.

The integration of these signals, representing the relative number of protons for each signal, is crucial for confirming the structure. The aromatic proton signal would integrate to one proton. The methyl protons of the ester group would integrate to three. For the three ethoxy groups, the methylene (B1212753) (-CH2-) quartets would collectively integrate to six protons, and the methyl (-CH3) triplets would integrate to nine protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Functional GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H~7.3Singlet1H
OCH₃ (ester)~3.9Singlet3H
OCH₂CH₃~4.1-4.3Quartet6H
OCH₂CH₃~1.4Triplet9H

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, a total of 14 distinct carbon signals are expected. The carbonyl carbon of the ester group will appear significantly downfield. The aromatic carbons will have chemical shifts influenced by their substituents (nitro and ethoxy groups). The carbon atoms of the ethoxy and methyl ester groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ester)~165
Aromatic C-NO₂~145
Aromatic C-OCH₂CH₃~150-155
Aromatic C-H~110
Aromatic C-COOCH₃~120
OCH₂CH₃~65
OCH₃ (ester)~53
OCH₂CH₃~15

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethoxy groups. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound would display a series of absorption bands corresponding to the various functional groups. The strong absorption band of the carbonyl (C=O) stretch of the ester group is one of the most prominent features. The nitro group (NO₂) will exhibit two distinct stretching vibrations. The C-O bonds of the ester and ether linkages, as well as the aromatic C-H and aliphatic C-H bonds, will also have characteristic absorption frequencies.

Table 3: Predicted FTIR Spectral Data for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
C=O (ester)Stretching1720-1740
NO₂Asymmetric Stretching1520-1560
NO₂Symmetric Stretching1340-1380
C-O (ester/ether)Stretching1000-1300
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-3000
Aromatic C=CStretching1400-1600

Raman Spectroscopy Characterization

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the symmetric stretch of the nitro group. The C-C backbone and C-H bending and stretching vibrations would also be observable. The combination of both FTIR and Raman data allows for a more complete picture of the molecular vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and semi-volatile compounds and providing tentative identification based on their mass spectra.

A thorough search of scientific databases yielded no specific GC-MS data, such as retention times or fragmentation patterns, for this compound. While data exists for analogous compounds like Methyl 3,4,5-trimethoxy-2-nitrobenzoate, this information cannot be directly extrapolated to the triethoxy derivative due to differences in their chemical structure and molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula.

No published High-Resolution Mass Spectrometry (HRMS) data was found for this compound. Such data would be invaluable for confirming its elemental composition (C₁₄H₁₉NO₇) by comparing the experimentally measured exact mass with the theoretically calculated mass.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed insights into bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction analysis involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This analysis reveals the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions.

No studies detailing the single-crystal X-ray diffraction of this compound were identified in the searched literature. Consequently, information regarding its crystal system, space group, and unit cell parameters remains undetermined.

The data from X-ray crystallography allows for a detailed analysis of the molecule's conformation, including the specific torsion angles between different planar groups. For this compound, this would involve determining the rotational orientation of the three ethoxy groups, the nitro group, and the methyl ester group relative to the benzene ring. Without a crystal structure, these conformational details cannot be experimentally verified.

Understanding how molecules arrange themselves in a crystal lattice is crucial for predicting physical properties. X-ray diffraction data elucidates the nature and geometry of intermolecular forces, such as van der Waals forces and weak hydrogen bonds, which govern the crystal packing. In the absence of crystallographic data for this compound, no analysis of its specific intermolecular interactions or crystal packing motifs can be provided.

Reactivity and Mechanistic Investigations of Methyl 3,4,5 Triethoxy 2 Nitrobenzoate

Transformations Involving the Nitro Group

The nitro group, being a strong electron-withdrawing substituent, plays a pivotal role in the chemical behavior of the molecule. It can be transformed into other functional groups or can influence the reactivity of the aromatic ring.

The reduction of the nitro group in aromatic compounds is a fundamental transformation. In a molecule with multiple reducible functional groups like Methyl 3,4,5-triethoxy-2-nitrobenzoate, achieving selectivity is crucial.

Reduction to Amino Derivatives: The complete reduction of the nitro group to an amino group (–NH₂) can be achieved using various catalytic hydrogenation methods. Reagents such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source (e.g., H₂ gas, hydrazine) are effective. wikipedia.org For substrates containing other sensitive groups like esters, chemoselective methods are necessary to avoid unwanted side reactions. A combination of sodium borohydride (B1222165) and a transition metal salt, such as FeCl₂, has been shown to selectively reduce aromatic nitro groups while leaving ester functionalities intact. d-nb.info Another effective system involves using hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, which rapidly reduces nitro groups at room temperature. themasterchemistry.com

Reduction to Hydroxylamino Derivatives: The partial reduction of a nitro group to a hydroxylamino group (–NHOH) is a more delicate transformation, as the hydroxylamine (B1172632) is an intermediate in the reduction to the amine and can be easily over-reduced. mdpi.com Achieving high selectivity often requires carefully controlled conditions and specific reagents. Methods for this transformation include the use of zinc dust in an aqueous ammonium (B1175870) chloride solution or in a CO₂/H₂O system, which can provide the corresponding N-arylhydroxylamines in high yields under mild conditions. wikipedia.orgrsc.org Catalytic methods, such as using a supported platinum nanoparticle catalyst with an amine additive or a biocatalytic approach with baker's yeast, have also been developed for the selective synthesis of N-arylhydroxylamines from nitroarenes bearing electron-withdrawing groups. researchgate.netresearchgate.net

Table 1: Representative Conditions for Selective Reduction of Aromatic Nitro Groups

Starting Material (Analogue) Reagent/Catalyst Product Yield (%) Reference
Methyl 4-nitrobenzoate NaBH₄ / FeCl₂ Methyl 4-aminobenzoate 96 d-nb.info
4-Nitrobenzoic acid Hydrazine glyoxylate / Zn 4-Aminobenzoic acid 92 themasterchemistry.com
Nitrobenzene (B124822) Zn dust / CO₂/H₂O N-Phenylhydroxylamine 88 rsc.org
4-Nitroanisole Pt/C, TMEDA, H₂ N-(4-methoxyphenyl)hydroxylamine 97 researchgate.net
1,3-Dinitrobenzene Baker's Yeast 3-Nitrophenylhydroxylamine 95 researchgate.net

The nitro group strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) due to its powerful electron-withdrawing nature through both inductive and resonance effects. youtube.commasterorganicchemistry.com In this compound, the ring is also substituted with three electron-donating ethoxy groups and another electron-withdrawing group, the methyl ester. The interplay of these substituents governs the molecule's reactivity.

The three ethoxy groups are activating, ortho-, para-directing groups, while the nitro and ester groups are deactivating, meta-directing groups. libretexts.org The position of any potential electrophilic attack would be determined by the net effect of these competing influences. The only available position on the ring is C6. This position is ortho to one ethoxy group (C5) and meta to the other two (C3, C4). It is also meta to the nitro group (C2) and the ester group (C1). Given the strong deactivating effect of the nitro and ester groups, electrophilic substitution on this ring would be exceptionally difficult and require harsh conditions.

Conversely, the strong electron-withdrawing properties of the nitro group activate the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it. libretexts.org In this molecule, the substituents at the ortho position (C3-ethoxy) and para position (C5-ethoxy) could potentially be displaced by a strong nucleophile, although such reactions on alkoxy groups are generally less common than on halogens.

Reactions at the Ester Moiety

The methyl ester group provides another site for chemical modification through reactions typical of carboxylic acid derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (3,4,5-triethoxy-2-nitrobenzoic acid) under either acidic or, more commonly, basic conditions (saponification). pressbooks.pub The rate of base-catalyzed hydrolysis of methyl benzoates is significantly influenced by the ring's substituents. Electron-withdrawing groups, like the nitro group present in this molecule, enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by hydroxide (B78521) ions. libretexts.org

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with a higher-boiling alcohol like benzyl (B1604629) alcohol, with continuous removal of the methanol (B129727) byproduct, would drive the equilibrium towards the formation of the benzyl ester. Titanate catalysts are also effective for such transformations.

Aminolysis: The reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. Computational studies on the aminolysis of methyl benzoate (B1203000) show that the reaction can proceed through either a concerted or a stepwise mechanism, with general base catalysis by a second molecule of the amine significantly lowering the activation energy. This suggests that the reaction of this compound with an amine would likely yield 3,4,5-triethoxy-2-nitrobenzamide.

Reducing the ester group in the presence of a nitro group is a significant synthetic challenge, as many common hydride reagents will reduce both functionalities.

Reduction to Alcohol: Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ester to a primary alcohol and the nitro group to an amino group. Borane complexes (BH₃•L) are known to reduce carboxylic acids in the presence of esters, but they also reduce nitro groups, making them unsuitable for selective ester reduction in this context. Therefore, achieving the selective reduction of the ester to (3,4,5-triethoxy-2-nitrophenyl)methanol requires a reagent that is reactive towards esters but inert towards aromatic nitro groups, a combination that is difficult to achieve.

Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is possible using sterically hindered and less reactive hydride reagents. Diisobutylaluminum hydride (DIBAL-H) is a well-known reagent for this transformation. By using one equivalent of DIBAL-H at low temperatures (typically -78 °C), the reaction can be stopped at the aldehyde stage, yielding 3,4,5-triethoxy-2-nitrobenzaldehyde. The low temperature is critical to prevent the aldehyde from being further reduced to the alcohol. This method is generally compatible with the presence of a nitro group.

Table 2: Chemoselective Transformations of the Ester Moiety in Substituted Benzoates

Reaction Type Starting Material (Analogue) Reagent/Conditions Product (Analogue) Key Feature Reference
Hydrolysis Methyl Paraben NaOH (aq) 4-Hydroxybenzoic acid Base-catalyzed ester cleavage
Transesterification Methyl Benzoate Benzyl alcohol, Titanate catalyst Benzyl Benzoate Exchange of alcohol moiety
Aminolysis Methyl Benzoate Ammonia (NH₃) Benzamide Formation of amide from ester
Reduction to Aldehyde Ethyl Benzoate DIBAL-H, -78 °C Benzaldehyde Partial reduction of ester

Modifications and Functionalization of the Ethoxy Substituents

The three ethoxy groups on the aromatic ring are generally stable. However, under specific and often harsh conditions, the ether linkages can be cleaved.

The cleavage of aryl alkyl ethers is typically accomplished using strong acids, with hydrobromic acid (HBr) and hydroiodic acid (HI) being the most effective reagents. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion (Br⁻ or I⁻) on the ethyl group in an SN2 reaction. This would result in the cleavage of the ethyl-oxygen bond, yielding a hydroxyl group (phenol) on the ring and ethyl iodide or ethyl bromide as a byproduct.

Selectively cleaving only one or two of the three ethoxy groups in this compound would be extremely challenging due to the similar reactivity of each group. The reaction would likely lead to a mixture of products with varying degrees of de-ethylation. The reaction conditions are harsh and could potentially affect the ester group through acid-catalyzed hydrolysis.

Functionalization of the ethyl side-chains themselves, for instance through free-radical halogenation, is also a possibility. themasterchemistry.com However, the benzylic-like position (the CH₂ group adjacent to the oxygen) is less activated than a true benzylic carbon (a carbon attached directly to the ring), making such reactions less facile and potentially unselective.

Dealkylation Strategies for Hydroxyl Group Generation

The conversion of the ethoxy groups in this compound to hydroxyl groups is a key transformation for accessing the corresponding phenol (B47542) derivatives. This dealkylation, or ether cleavage, can be approached through several strategies, primarily involving strong acids.

The most common method for cleaving aryl alkyl ethers is treatment with strong nucleophilic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an SN2-type mechanism. Given the presence of three ethoxy groups, achieving selective dealkylation can be challenging, and harsh conditions may lead to the cleavage of all three ether linkages. The reaction likely requires careful control of temperature and reagent stoichiometry to favor mono- or di-dealkylation.

Mechanism of Acid-Catalyzed Ether Cleavage:

Protonation of the Ether Oxygen: The ether oxygen is protonated by the strong acid, forming a good leaving group (an alcohol).

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the α-carbon of the ethyl group.

Product Formation: The C-O bond is cleaved, yielding an ethyl halide and a phenol.

It is important to note that the C(aryl)-O bond is significantly stronger and not susceptible to cleavage under these conditions.

Table 1: Illustrative Reagents for Dealkylation of Aryl Ethyl Ethers This table presents general conditions for the cleavage of aryl ethyl ethers, which are expected to be applicable to this compound.

ReagentTypical ConditionsComments
Hydrobromic Acid (HBr)Acetic acid or neat, refluxA standard and effective reagent for ether cleavage.
Hydroiodic Acid (HI)Acetic acid or neat, refluxMore reactive than HBr, often used for more resistant ethers.
Boron Tribromide (BBr₃)Dichloromethane, -78 °C to rtA powerful Lewis acid for cleaving ethers under milder temperature conditions.
Pyridinium HydrochlorideMolten salt, ~200 °CA less common method, typically for specific substrates.

Oxidative or Reductive Transformations of Alkyl Ethers

The ethoxy groups on the aromatic ring are generally stable to many oxidative and reductive conditions.

Oxidative Transformations: Direct oxidation of the ethyl group of an aryl ether is not a common transformation and typically requires harsh conditions that would likely degrade other parts of the molecule. Oxidative cleavage of the ether bond itself can sometimes be achieved using specific reagents, such as nitric acid or other strong oxidants, but this is often a low-yielding and non-selective process. Enzymatic O-dealkylation, catalyzed by cytochrome P450 enzymes, is a known metabolic pathway but is less common in standard organic synthesis. nih.govnih.gov

Reductive Transformations: The primary reductive transformation of interest for this compound is the reduction of the nitro group to an amine. This is a fundamental and highly efficient reaction in organic synthesis. The resulting amino group can then be further functionalized. A wide variety of reagents can accomplish this transformation, and the choice of reagent often depends on the presence of other functional groups.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing a palladium, platinum, or nickel catalyst under a hydrogen atmosphere. It is generally high-yielding and produces water as the only byproduct. nih.gov

Metal/Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. researchgate.net This method is robust and tolerant of many functional groups.

The reduction is generally chemoselective for the nitro group, leaving the ester and ether functionalities intact under typical conditions.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups This table outlines standard conditions for the reduction of nitroarenes to anilines, which are expected to be effective for this compound.

ReagentTypical ConditionsAdvantages
H₂, Pd/CMethanol or Ethanol (B145695), rt, 1-4 atm H₂High yield, clean reaction, catalyst can be recycled. nih.gov
Iron (Fe), HClEthanol/Water, refluxInexpensive, effective, and tolerates many functional groups. researchgate.net
Tin(II) Chloride (SnCl₂)Ethanol or Ethyl Acetate, refluxMild conditions, good for sensitive substrates. researchgate.net
Zinc (Zn), Acetic AcidAcetic Acid, rt to 60 °CMild and effective for many substrates. nih.gov
Sodium Dithionite (Na₂S₂O₄)Water/Methanol, refluxUseful in aqueous media.

Aromatic Ring Transformations and Derivatization Reactions

Further Electrophilic Aromatic Substitutions (e.g., Halogenation)

The aromatic ring of this compound is highly substituted. The directing effects of the existing substituents will govern the position of any further electrophilic aromatic substitution. The three ethoxy groups are strongly activating and ortho-, para-directing. Conversely, the nitro group and the methyl ester group are deactivating and meta-directing.

In this specific substitution pattern, the only available position for substitution is the C6 position. The ethoxy groups at C3, C4, and C5 will strongly activate this position. The nitro group at C2 will deactivate it, and the ester group at C1 (meta to C6) will also exert a deactivating effect. The net effect is a complex interplay of activating and deactivating influences, further complicated by significant steric hindrance from the adjacent ethoxy and ester groups.

Halogenation, such as bromination or chlorination, would likely require a Lewis acid catalyst (e.g., FeBr₃ for bromination). Despite the deactivating groups, the strong activation by the three ethoxy groups might still allow the reaction to proceed at the C6 position. However, the reaction may require forcing conditions, and yields could be modest due to steric hindrance. For instance, the side-chain bromination of methyl 2-methyl-3-nitro-benzoate using N-bromosuccinimide (NBS) has been reported, indicating that reactions on related structures are feasible. google.com

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govsemanticscholar.orgnih.gov These reactions typically require an aryl halide or triflate as a coupling partner. This compound, as it is, is not a suitable substrate for these standard cross-coupling reactions as it lacks the necessary leaving group.

To engage this molecule in cross-coupling, it would first need to be functionalized, for example, by introducing a halogen at the C6 position as discussed above. A hypothetical "Methyl 6-bromo-3,4,5-triethoxy-2-nitrobenzoate" could then potentially undergo various palladium-catalyzed couplings.

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov

Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. semanticscholar.org

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an arylethyne. nih.gov

An alternative, though less common, strategy could involve a denitrative cross-coupling , where the nitro group itself acts as a leaving group. Such reactions have been developed but often require specific and highly active catalyst systems. For example, a denitrative Mizoroki-Heck reaction of nitroarenes has been reported. The applicability of this methodology to a sterically hindered and electronically complex substrate like this compound would require empirical investigation.

Table 3: Potential Cross-Coupling Reactions of a Halogenated Derivative This table illustrates the types of cross-coupling reactions that could be possible if this compound were first converted to a halogenated derivative (e.g., at the C6 position).

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki CouplingAryl/Vinyl Boronic AcidPd(PPh₃)₄, Na₂CO₃C(aryl)-C(aryl/vinyl)
Heck ReactionAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, Et₃NC(aryl)-C(vinyl)
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NC(aryl)-C(alkynyl)
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, BINAP, NaOtBuC(aryl)-N

Advanced Applications in Organic Synthesis and Functional Molecule Design

Methyl 3,4,5-Triethoxy-2-nitrobenzoate as a Versatile Synthetic Intermediate

The strategic placement of reactive functional groups on the aromatic ring of this compound endows it with considerable versatility as an intermediate in organic synthesis. The nitro group can be readily reduced to an amine, which can then participate in a wide array of subsequent reactions. The ester group is amenable to hydrolysis and amidation, and the ethoxy groups can potentially be cleaved to phenols, offering multiple avenues for structural modification.

The presence of ortho-positioned nitro and ester groups, which can be transformed into amino and carboxyl functionalities, makes this compound an excellent precursor for the synthesis of various heterocyclic systems. For instance, reduction of the nitro group to an amine, followed by intramolecular cyclization, can lead to the formation of substituted benzoxazinones or other related heterocycles. Furthermore, the resulting aniline (B41778) derivative can be a key starting material for the construction of more complex fused heterocyclic systems, which are prevalent in pharmacologically active compounds.

Table 1: Potential Heterocyclic Systems Derived from this compound

Precursor Derivative Reaction Pathway Resulting Heterocyclic Core
Methyl 2-amino-3,4,5-triethoxybenzoate Intramolecular amidation Triethoxybenzoxazinone
Methyl 2-amino-3,4,5-triethoxybenzoate Reaction with a 1,3-dielectrophile Triethoxy-substituted quinoline
2-Amino-3,4,5-triethoxybenzoic acid Condensation with an ortho-phenylenediamine Triethoxy-substituted benzimidazole

This table presents hypothetical, yet chemically plausible, transformations based on the known reactivity of analogous compounds.

In the realm of total synthesis, the densely functionalized nature of this compound allows it to serve as a valuable building block. The various substituents can be manipulated sequentially or in tandem to construct intricate molecular frameworks. For example, the nitro group can be used to direct further substitution on the aromatic ring before being converted to other functionalities. The ester group provides a handle for chain extension or for coupling with other molecular fragments. This controlled, stepwise modification is crucial in the lengthy and complex pathways of natural product synthesis.

Exploration in the Construction of Densely Substituted Aromatic Compounds

The synthesis of aromatic compounds with multiple substituents in a specific arrangement can be a significant challenge in organic chemistry. This compound provides a readily available starting material with a pre-defined substitution pattern. The existing functional groups can be elaborated or can influence the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution, to introduce additional substituents with high control. This makes it a useful tool for creating novel, sterically crowded, and electronically diverse aromatic structures that might be difficult to access through other synthetic routes.

Table 2: Regioselective Functionalization of the Aromatic Ring

Starting Material Reaction Type Potential Product
This compound Electrophilic Halogenation Methyl 6-bromo-3,4,5-triethoxy-2-nitrobenzoate
Methyl 2-amino-3,4,5-triethoxybenzoate Diazotization followed by Sandmeyer reaction Methyl 2-chloro-3,4,5-triethoxybenzoate

This table illustrates potential regioselective reactions based on the directing effects of the existing substituents.

Contribution to Scaffold Diversity in Medicinal and Agrochemical Chemistry

The core structure of this compound can be considered a privileged scaffold in the design of new bioactive molecules. The triethoxyphenyl moiety is found in a number of biologically active compounds. By modifying the nitro and ester groups, a library of derivatives can be synthesized and screened for potential therapeutic or agrochemical properties. The ability to easily generate a wide range of analogs from a common intermediate is a key strategy in modern drug discovery and pesticide development to explore the chemical space and optimize biological activity. The diverse functionalities present in this molecule allow for the introduction of various pharmacophores and tuning of physicochemical properties such as solubility and lipophilicity, which are critical for bioavailability and efficacy.

Computational and Theoretical Studies on Methyl 3,4,5 Triethoxy 2 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cnr.it It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and energies. mdpi.comyoutube.com The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. cnr.it

For Methyl 3,4,5-triethoxy-2-nitrobenzoate, a geometry optimization would be the first step. This computational process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, corresponding to the most stable molecular structure. youtube.comyoutube.com This involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) that appropriately balance computational cost and accuracy for the system. mdpi.comresearchgate.net The result is a set of optimized bond lengths, bond angles, and dihedral angles.

By systematically rotating the flexible bonds—such as those of the ethoxy and ester groups—and calculating the energy at each step, a potential energy surface can be mapped. This allows for the identification of different conformers (rotational isomers) and the energy barriers between them, providing insight into the molecule's flexibility.

Table 1: Representative Optimized Geometrical Parameters for Aromatic Esters from DFT Calculations This table presents typical data obtained from DFT calculations on related aromatic compounds to illustrate the expected output for this compound.

ParameterMoleculeFunctional/Basis SetCalculated Value
C=O Bond LengthMethyl Benzoate (B1203000)B3LYP/6-31+G(d)1.21 Å
C-O (Ester) Bond LengthMethyl BenzoateB3LYP/6-31+G(d)1.35 Å
Dihedral Angle (Ring-Ester)AcetophenoneB3LYP/6-31+G(d)0° (Planar)
Dihedral Angle (Ring-Ester)2,6-Dimethyl Methyl BenzoateB3LYP/6-31+G(d)90° (Perpendicular)

Data is illustrative and based on findings for similar structures. rsc.org

Beyond DFT, other quantum chemical methods are used to calculate electronic properties. Ab initio methods, like Hartree-Fock (HF), solve the Schrödinger equation from first principles without empirical data but can be computationally expensive. Semi-empirical methods (e.g., PM6) are faster as they use parameters derived from experimental data, but are generally less accurate. mdpi.comdergipark.org.tr

These methods are employed to calculate various electronic descriptors that quantify the electronic characteristics of a molecule. yu.edu.jo Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. yu.edu.jo

Mulliken Charges: These calculations partition the total electron density among the atoms, providing an estimate of the partial charge on each atom. mdpi.com

Molecular Electrostatic Potential (MEP): This is a map of the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For a molecule like this compound, the strongly electron-withdrawing nitro group is expected to significantly influence these properties. yu.edu.jonih.gov

Table 2: Example Electronic Descriptors for Nitroaromatic Compounds Calculated by Quantum Methods This table shows typical electronic descriptor values for related nitroaromatic compounds, representing the type of data that would be generated for the target molecule.

DescriptorMoleculeMethodCalculated Value
HOMO EnergyNitrobenzene (B124822)B3LYP/6-311G(d)-7.8 eV
LUMO EnergyNitrobenzeneB3LYP/6-311G(d)-1.5 eV
HOMO-LUMO GapNitrobenzeneB3LYP/6-311G(d)6.3 eV
Dipole Moment4-Nitrobenzoic AcidB3LYP/6-311++G2.76 Debye

Data is illustrative and sourced from studies on analogous compounds. yu.edu.jo

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. ucl.ac.uk The atoms are modeled as particles, and their interactions are described by a force field (e.g., GAFF, AMBER). By solving Newton's equations of motion, MD simulations generate trajectories that reveal how the molecule behaves in different environments (e.g., in a vacuum or in a solvent). ucl.ac.ukmdpi.com

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: The three ethoxy groups and the methyl ester group have multiple rotatable bonds. MD simulations can explore the vast conformational space to identify the most probable orientations (conformations) of these side chains and the dynamics of their interconversion. This provides a more dynamic picture than the static geometry optimization from quantum calculations. researchgate.net

Table 3: Typical Parameters for a Molecular Dynamics Simulation of a Substituted Benzoic Acid Derivative This table outlines a representative set of parameters for an MD simulation, as would be applied to this compound.

ParameterDescriptionTypical Value/Setting
Force FieldDefines the potential energy function for atomic interactions.GAFF (General Amber Force Field)
Solvent ModelExplicit representation of the solvent molecules.TIP3P (for water)
System SizeNumber of molecules in the simulation box.1 solute molecule, ~2000 solvent molecules
EnsembleThermodynamic conditions being simulated.NPT (constant Number of particles, Pressure, Temperature)
TemperatureTemperature of the simulation.298 K (25 °C)
Simulation TimeDuration of the simulation trajectory.50 - 200 nanoseconds

Parameters are based on standard practices in the field for similar molecules. ucl.ac.ukmdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling and Prediction

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their experimentally observed properties. nih.govnih.gov The goal is to develop a mathematical equation that can predict a specific property (like boiling point, solubility, or chromatographic retention) for new or untested compounds based solely on their molecular structure. researchgate.netuliege.be

A key component of QSPR is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. The Abraham solvation parameter model is a well-established Linear Free Energy Relationship (LFER) that uses a specific set of descriptors to predict partitioning and solubility properties. mdpi.comnih.govnih.gov These descriptors are:

E: The excess molar refraction, which models polarizability interactions.

S: The solute's dipolarity/polarizability.

V: The McGowan characteristic molecular volume (in units of cm³/mol/100).

L: The logarithm of the gas-hexadecane partition coefficient.

These parameters for a given solute are typically determined by fitting experimental data from multiple systems (e.g., different chromatographic columns or solvent-water partitions) to the Abraham general solvation equation. researchgate.net

Table 4: Abraham Solvation Parameters for Representative Substituted Benzoic Acid Derivatives This table provides experimentally derived Abraham parameters for compounds structurally related to this compound, illustrating the expected descriptor values.

CompoundESABV
Benzoic Acid0.8701.1100.5900.4001.041
4-Nitrobenzoic Acid1.1301.6900.6800.4601.206
4-Chlorobenzoic Acid0.9901.2900.6300.3301.196
4-Methyl-3-nitrobenzoic acid0.9811.7000.6500.5301.306

Data sourced from published studies. mdpi.comresearchgate.net

Once the Abraham parameters (or other descriptors) are known, they can be used to predict properties in various systems. The general form of the Abraham model for predicting a property (SP) is:

SP = c + eE + sS + aA + bB + l_L_ (for gas-condensed phase) or SP = c + eE + sS + aA + bB + vV (for condensed phase-condensed phase)

Here, the lowercase letters (e, s, a, b, l, v) are system constants that describe the complementary interactions of the phase (e.g., a specific GC stationary phase or an organic solvent in a partition system). mdpi.com

For example, the gas-liquid chromatographic retention factor (k) can be correlated with these descriptors. By measuring the retention of a set of known compounds (with known descriptors) on a specific GC column, a regression analysis can determine the system constants for that column. Subsequently, the retention of a new compound like this compound could be predicted if its descriptors were known. nih.govresearchgate.net This approach is invaluable for estimating environmental partitioning, such as octanol-water partition coefficients, which are critical for risk assessment. researchgate.net

Table 5: Example QSPR Correlation for Chromatographic Retention This table illustrates a typical QSPR model correlating molecular descriptors with retention time for a class of compounds.

Chromatographic SystemQSPR Model Equation
Reversed-Phase HPLC (PAHs)t_R = f(RDF090u, RDF030m, 3D-MoRSE)> 0.95
Gas Chromatography (Sulfur Compounds)log(k) = f(Topological Descriptors, Quantum-Chemical Descriptors)> 0.98

Models are representative of QSPR studies and show the relationship between retention time (t_R) or retention factor (k) and various molecular descriptors. nih.govresearchgate.net

Lack of Publicly Available Research Hinders Computational Analysis of this compound Reaction Mechanisms

A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical understanding of this compound. Specifically, no dedicated computational studies elucidating the reaction mechanisms and transition states of this particular compound have been published to date.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for mapping the intricate pathways of chemical reactions at a molecular level. Such studies provide critical insights into the energetic landscapes of reactions, detailing the structures of transition states and the activation energies required to overcome them. This information is fundamental to understanding reaction kinetics and selectivity.

For a molecule with the complexity of this compound, which features a crowded substitution pattern on the benzene (B151609) ring, both steric and electronic factors are expected to play a significant role in dictating its reactivity. The interplay between the electron-withdrawing nitro group and the electron-donating triethoxy groups, along with their spatial arrangement, would create a unique electronic environment that influences how the molecule interacts with other reagents.

While computational studies have been conducted on simpler, related molecules such as nitrobenzene and various substituted nitrobenzoic acids, the findings from these studies cannot be reliably extrapolated to this compound. The specific arrangement of the three ethoxy groups and the nitro group ortho to the methyl ester function would lead to distinct potential energy surfaces for its reactions. A dedicated computational investigation would be necessary to accurately model these and provide scientifically sound data on its reaction mechanisms and transition states.

Without such specific studies, any discussion on the computational elucidation of reaction mechanisms for this compound would be purely speculative and lack the scientific rigor required for an authoritative article. The generation of data tables detailing research findings is therefore not possible.

Further research in this area is required to fill this knowledge gap and provide a theoretical framework for understanding the chemical behavior of this polysubstituted nitroaromatic compound.

Green Chemistry Principles in the Synthesis and Transformations of Methyl 3,4,5 Triethoxy 2 Nitrobenzoate

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of nitroaromatic compounds, which would include the nitration of methyl 3,4,5-triethoxybenzoate to yield Methyl 3,4,5-triethoxy-2-nitrobenzoate, typically employs a mixture of concentrated nitric and sulfuric acids. nih.gov This process is fraught with environmental and safety issues, including the use of highly corrosive reagents and the production of large quantities of acidic waste. google.comrsc.org Consequently, the development of environmentally benign synthetic routes is a key focus of green chemistry research. nih.gov

A significant advancement in green nitration is the development of solid acid catalysts, which can replace corrosive liquid acids like sulfuric acid. cardiff.ac.uk Zeolites, for instance, have been shown to be effective catalysts for the regioselective nitration of deactivated mono-substituted benzenes. cardiff.ac.uk The use of a nitric acid/acid anhydride/zeolite catalyst system can lead to high yields and improved selectivity, with the added benefit that the zeolite catalyst can be recovered, regenerated, and reused multiple times. cardiff.ac.uk For the synthesis of this compound, a solid acid catalyst could potentially enhance the regioselectivity of the nitration, favoring the desired 2-nitro isomer and minimizing the formation of other isomers, thereby reducing separation costs and waste.

Another promising area is the use of metal oxides, such as MoO3–SiO2, as solid acid catalysts for electrophilic aromatic nitration with alternative nitrating agents like dinitrogen pentoxide (N2O5). researchgate.net These catalysts have demonstrated high conversion rates for alkyl aromatic compounds with a preference for the para-isomer, which is attributed to steric effects of the substituent groups. researchgate.net In the case of the heavily substituted methyl 3,4,5-triethoxybenzoate, a carefully chosen catalyst could be crucial in directing the nitro group to the sterically hindered 2-position.

The table below illustrates a comparison of traditional and potential green catalytic approaches for the nitration of a substituted benzoate (B1203000).

FeatureTraditional Method (Mixed Acid)Green Catalytic Method (e.g., Zeolite)
Catalyst Concentrated Sulfuric AcidReusable solid acid (e.g., Hβ zeolite) cardiff.ac.uk
Selectivity Often requires careful control of conditions to achieve desired regioselectivity. frontiersin.orgnih.govCan be tailored for high regioselectivity, potentially reducing byproduct formation. cardiff.ac.uk
Waste Generates large volumes of spent acid, which requires costly treatment and recycling. rsc.orgacs.orgCatalyst can be recovered and reused, minimizing solid waste. cardiff.ac.uk
Corrosivity Highly corrosive, requiring specialized equipment. nih.govReduced corrosivity, leading to safer handling.

The choice of solvent plays a critical role in the environmental impact of a chemical process. numberanalytics.com Traditional nitration reactions are often carried out in the presence of a large excess of sulfuric acid, which also acts as the solvent. numberanalytics.com Green chemistry encourages the use of more benign alternatives.

Aqueous Media: Performing nitration in dilute aqueous nitric acid, without the need for a co-acid catalyst, represents a significant green advancement. nih.gov This approach eliminates the need for catalyst recycling and disposal, thereby preventing a considerable amount of toxic waste. nih.gov While the substrate, methyl 3,4,5-triethoxybenzoate, may have low solubility in water, phase transfer catalysts or biphasic systems could potentially be employed to facilitate the reaction.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. researchgate.net They have been investigated as catalysts and solvents for nitration reactions. For example, a PEG200-based dicationic acidic ionic liquid has been used as a catalyst with N2O5 as the nitrating agent, showing improved regioselectivity for the nitration of simple aromatic compounds. researchgate.net The use of such a system for the synthesis of this compound could offer benefits in terms of both selectivity and solvent recycling. researchgate.net

The following table compares the properties of conventional and green solvents for nitration reactions.

Solvent TypeExamplesAdvantagesDisadvantages for Nitration
Conventional Sulfuric Acid, Dichloromethane numberanalytics.comEffective for traditional mixed-acid nitration.Highly corrosive, volatile (in the case of chlorinated solvents), and generates significant waste. numberanalytics.comrsc.org
Aqueous Media Water nih.govEnvironmentally benign, non-toxic, and inexpensive. nih.govLow solubility of many organic substrates, potentially leading to slower reaction rates.
Ionic Liquids PEG200-based dicationic acidic ionic liquid researchgate.netLow volatility, high thermal stability, tunable properties, and potential for recyclability. researchgate.netHigher cost, potential toxicity, and challenges in purification.

Atom Economy and Process Mass Intensity (PMI) Analysis

Green chemistry places a strong emphasis on designing processes that are efficient in their use of materials. jocpr.com Atom economy and Process Mass Intensity (PMI) are key metrics used to evaluate the "greenness" of a chemical process. greenchemistry-toolkit.org

Process Mass Intensity (PMI) provides a more holistic view of the process efficiency by considering the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used to produce a given mass of product. greenchemistry-toolkit.org A lower PMI indicates a greener process. Traditional nitration processes often have very high PMIs due to the large volumes of sulfuric acid and solvents used. boehringer-ingelheim.com By adopting green synthetic routes, such as using recyclable catalysts and minimizing solvent use, the PMI for the synthesis of this compound could be significantly reduced. boehringer-ingelheim.com

The table below provides an illustrative comparison of atom economy and PMI for different nitration strategies.

MetricTraditional Mixed-Acid NitrationGreen Catalytic Nitration (Illustrative)
Atom Economy Lower due to the use of stoichiometric reagents that are not incorporated into the final product. rsc.orgHigher, as catalysts are not consumed in the reaction. jocpr.com
Process Mass Intensity (PMI) High, often >100, due to large volumes of acid and solvents. greenchemistry-toolkit.orgSignificantly lower due to reduced solvent usage and catalyst recycling. boehringer-ingelheim.com

Waste Minimization and Byproduct Management Strategies

A core principle of green chemistry is the prevention of waste rather than its treatment after it has been created. boehringer-ingelheim.com In the context of synthesizing this compound, this involves addressing the waste generated from the nitration reaction itself and subsequent workup steps.

Traditional mixed-acid nitration generates a significant amount of spent acid, which is a mixture of sulfuric acid, water, and residual nitric acid. acs.org The regeneration of this spent acid is an energy-intensive process. acs.org Furthermore, the release of nitrogen oxides (NOx) into the atmosphere is a major environmental concern. acs.org

Greener strategies for waste minimization include:

Catalyst Recycling: The use of solid, reusable catalysts, as discussed in section 7.1.1, is a primary strategy for waste reduction. cardiff.ac.uk

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, where possible, completely eliminates solvent waste. researchgate.net

Byproduct Valorization: While the primary byproduct of nitration is water, the formation of isomeric nitro-compounds can be a source of waste. Developing highly selective reactions minimizes the formation of these unwanted isomers.

Energy Efficiency in Reaction Design

Energy consumption is a significant factor in the environmental and economic sustainability of a chemical process. nih.gov Green chemistry encourages the design of energy-efficient reactions. Traditional nitration reactions often require heating to proceed at a reasonable rate, followed by cooling to control the exothermic reaction, consuming considerable energy.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. frontiersin.orgnih.gov In the context of nitration, microwave heating can lead to a significant reduction in reaction times and, in some cases, improved yields and selectivity. frontiersin.orgnih.gov The application of microwave-assisted synthesis to the nitration of methyl 3,4,5-triethoxybenzoate could offer a more energy-efficient route to the desired product.

Ultrasound Irradiation (Sonochemistry): The use of ultrasound can also enhance reaction rates and yields in heterogeneous systems. nih.gov Sonication can improve mass transfer and activate the reacting species, potentially allowing the reaction to proceed under milder conditions and in shorter times. nih.gov

The following table summarizes the potential benefits of energy-efficient techniques for the synthesis of this compound.

TechniquePrinciplePotential Advantages
Conventional Heating Bulk heating of the reaction mixture.Established and well-understood.
Microwave-Assisted Synthesis Direct heating of polar molecules by microwave irradiation. frontiersin.orgnih.govRapid and uniform heating, significantly reduced reaction times, potential for improved yields and selectivity. frontiersin.orgnih.gov
Ultrasound Irradiation Acoustic cavitation enhances mass transfer and reactivity. nih.govIncreased reaction rates, can be effective in heterogeneous systems, may allow for milder reaction conditions. nih.gov

Future Research Directions and Emerging Avenues

Investigation of Novel Catalytic Systems for Specific Transformations

The reactivity of Methyl 3,4,5-triethoxy-2-nitrobenzoate is largely dictated by its functional groups: the nitro group, the ester, and the three ethoxy groups on the aromatic ring. The selective transformation of these groups is a significant challenge and a prime area for future research. The development of novel catalytic systems will be paramount to achieving high selectivity and efficiency.

A major focus will undoubtedly be the selective reduction of the nitro group. While traditional methods often lead to the corresponding aniline (B41778), there is a growing interest in catalysts that can selectively yield intermediate products like nitroso compounds or hydroxylamines, which are valuable synthetic precursors. mdpi.comresearchgate.net Future investigations could explore:

Heterogeneous Catalysts: Designing supported metal catalysts (e.g., palladium, platinum, gold) on novel support materials like porous carbons, metal-organic frameworks (MOFs), or functionalized polymers. rsc.org The nature of the support can significantly influence catalyst activity and selectivity. mdpi.com

Homogeneous Catalysts: Developing soluble transition-metal complexes that can operate under mild conditions with high functional group tolerance.

Bimetallic Nanoparticles: Exploring the synergistic effects of combining two different metals (e.g., Au-Pt) in a nanoparticle catalyst, which can enhance electron transfer processes crucial for the reduction of nitroaromatics. rsc.org

Photocatalysis and Electrocatalysis: Utilizing light or electrical energy to drive the reduction of the nitro group offers a green and sustainable alternative to traditional methods that often rely on harsh reducing agents. mdpi.com

The table below summarizes potential catalytic systems that could be investigated for the selective transformation of the nitro group in this compound.

Catalyst TypePotential Transformation of Nitro GroupRationale for Investigation
Supported Pd or PtAnilineWell-established for nitro group reduction, research could focus on improving selectivity and reusability. numberanalytics.com
Supported Au NanoparticlesAniline or PhenylhydroxylamineGold catalysts can exhibit unique selectivity, sometimes favoring partial reduction products. rsc.org
Bimetallic (e.g., Au-Pt)AnilineSynergistic effects can enhance catalytic activity and efficiency. rsc.org
Photocatalysts (e.g., TiO2)PhenylhydroxylamineOffers a green chemistry approach using light as an energy source. researchgate.net
Electrocatalytic SystemsPhenylhydroxylamine or AnilineProvides a high degree of control over the reduction potential, enabling selective transformations. numberanalytics.com

Exploration of Undiscovered Reactivity Patterns and Unconventional Synthetic Pathways

The unique electronic environment of the benzene (B151609) ring in this compound—heavily substituted with both electron-donating (ethoxy) and electron-withdrawing (nitro, ester) groups—suggests a rich and complex reactivity that is yet to be fully explored.

Future research should aim to uncover new reactivity patterns beyond the standard transformations of the individual functional groups. This could include:

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack. vapourtec.com Research could systematically investigate the substitution of the ethoxy groups or potentially other positions on the ring with various nucleophiles. This could lead to a diverse library of novel compounds.

Directed Ortho-Metalation (DoM): Investigating the ability of the functional groups to direct metalation at specific positions on the ring, followed by reaction with electrophiles. This would provide a powerful tool for further functionalization of the molecule.

Mechanochemical Synthesis: Exploring solid-state reactions using ball milling can offer a solvent-free, environmentally friendly alternative for synthesizing derivatives of the title compound. mdpi.com This technique has been successfully applied to the catalytic transfer hydrogenation of aromatic nitro compounds. mdpi.com

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For any compound to be of practical use, its synthesis must be scalable, safe, and efficient. Traditional batch synthesis methods can be challenging, especially for reactions that are highly exothermic or involve hazardous intermediates. Flow chemistry offers a compelling solution to these problems. nih.govbeilstein-journals.org

Future research in this area should focus on developing a continuous-flow synthesis for this compound and its derivatives. The advantages would include:

Enhanced Safety: Small reactor volumes minimize the risks associated with hazardous reagents or exothermic reactions.

Improved Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to higher yields and purities. beilstein-journals.org

Scalability: Scaling up production is achieved by running the system for longer periods or by numbering-up (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. nih.gov

Automation: Integrating automated platforms can enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for biological testing. nih.gov

A potential multi-step flow synthesis could be designed to produce not only the title compound but also its derivatives in a "telescoped" manner, where the output of one reactor flows directly into the next, minimizing manual handling and purification steps. vapourtec.com

Advanced Spectroscopic and Imaging Techniques for In-Situ Reaction Monitoring

A deep understanding of reaction mechanisms, kinetics, and the formation of transient intermediates is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are becoming indispensable tools for chemical research. mt.comcoleparmer.co.uk

Future studies on the reactions of this compound would greatly benefit from the application of:

In-situ FTIR and Raman Spectroscopy: These techniques can track the concentration of reactants, products, and intermediates in real-time by monitoring their characteristic vibrational frequencies. spectroscopyonline.com This is invaluable for optimizing reaction conditions and understanding reaction kinetics.

In-situ NMR Spectroscopy: Provides detailed structural information about species in the reaction mixture, making it a powerful tool for identifying intermediates and elucidating complex reaction mechanisms. researchgate.net

Process Analytical Technology (PAT): Integrating these in-situ monitoring tools into a flow chemistry setup would enable real-time quality control and process optimization, which is a key goal in modern chemical manufacturing. spectroscopyonline.com

The application of these techniques could provide unprecedented insights into, for example, the stepwise reduction of the nitro group or the kinetics of SNAr reactions on the aromatic ring.

Spectroscopic TechniqueInformation GainedPotential Application for the Compound
In-situ FTIRFunctional group conversion, reaction kineticsMonitoring the disappearance of the -NO2 stretch and appearance of -NH2 stretch during reduction.
In-situ RamanMolecular vibrations, suitable for aqueous systemsComplementary to FTIR, can provide information on skeletal vibrations of the aromatic ring.
In-situ NMRDetailed molecular structure, identification of intermediatesElucidating the mechanism of substitution reactions by identifying transient species like Meisenheimer complexes. researchgate.net

Exploration of Supramolecular Chemistry and Self-Assembly Based on Compound Interactions

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. beilstein-journals.org The structure of this compound, with its polar functional groups and aromatic ring, suggests that it could be a building block for creating complex supramolecular architectures.

Future research could explore:

Crystal Engineering: Systematically studying the crystallization of the compound and its derivatives to understand and control the packing of molecules in the solid state. This could lead to materials with interesting optical or electronic properties.

Host-Guest Chemistry: Investigating the ability of the molecule to act as a guest within larger host molecules or as a host for smaller species.

Self-Assembly: Exploring the conditions under which the molecule might self-assemble into well-defined nanostructures like wires, ribbons, or vesicles in solution or on surfaces. The interplay between the ethoxy chains and the polar nitro/ester groups could drive such assembly.

This avenue of research could bridge the gap between single-molecule chemistry and materials science, potentially leading to the development of new functional materials based on the self-organizing properties of this compound.

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Methyl 3,4,5-triethoxy-2-nitrobenzoate
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.